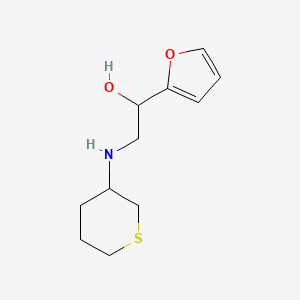![molecular formula C15H23FN2O2S B7648726 1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide](/img/structure/B7648726.png)
1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide, commonly known as FUB-AMB, is a synthetic cannabinoid that has gained attention in recent years due to its potential as a research tool in the field of medicinal chemistry. This compound is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
Mecanismo De Acción
FUB-AMB acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily expressed in the central nervous system and immune system, respectively. Activation of these receptors leads to a variety of physiological effects, including altered perception, mood, and appetite. FUB-AMB has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may account for its psychoactive effects.
Biochemical and Physiological Effects:
FUB-AMB has been shown to have a variety of biochemical and physiological effects, including altered perception, mood, and appetite. This compound has also been shown to modulate pain sensation, immune function, and inflammation. FUB-AMB has been shown to have a high potency and efficacy at the CB1 and CB2 receptors, which may account for its potent effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FUB-AMB in lab experiments is its high potency and efficacy at the CB1 and CB2 receptors, which allows for the study of the effects of cannabinoids on these receptors at low concentrations. Additionally, FUB-AMB can be synthesized in high purity and yield, which allows for consistent results across experiments. One limitation of using FUB-AMB in lab experiments is its potential for psychoactive effects, which may confound results or make it difficult to conduct experiments in certain settings.
Direcciones Futuras
There are many potential future directions for research on FUB-AMB. One area of interest is the development of novel synthetic cannabinoids that have improved selectivity and efficacy at the CB1 and CB2 receptors. Another area of interest is the study of the effects of cannabinoids on other physiological systems, such as the cardiovascular or respiratory systems. Additionally, FUB-AMB may be used as a tool to study the endocannabinoid system in various disease states, such as chronic pain or inflammatory disorders.
Métodos De Síntesis
The synthesis of FUB-AMB involves the reaction of 3-fluorophenylacetonitrile with 2-bromo-4'-methylpropiophenone in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with N-methylpyrrolidine-3-sulfonamide to yield FUB-AMB. This method has been optimized to yield high purity and high yields of FUB-AMB.
Aplicaciones Científicas De Investigación
FUB-AMB has been used as a research tool in the field of medicinal chemistry to study the effects of cannabinoids on the CB1 and CB2 receptors. This compound has been shown to have potent agonist activity at both receptors, making it a valuable tool for studying the effects of cannabinoids on the central nervous system. FUB-AMB has also been used to study the role of the endocannabinoid system in various physiological processes, such as pain sensation, appetite regulation, and immune function.
Propiedades
IUPAC Name |
1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S/c1-12(6-7-13-4-3-5-14(16)10-13)18-9-8-15(11-18)21(19,20)17-2/h3-5,10,12,15,17H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPZPRYUPWDPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)F)N2CCC(C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648656.png)
![2-[[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]amino]acetonitrile](/img/structure/B7648664.png)
![N-[[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7648667.png)
![4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile](/img/structure/B7648671.png)
![(2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7648681.png)
![N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine](/img/structure/B7648690.png)
![3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7648694.png)

![4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648721.png)
![N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B7648723.png)
![1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one](/img/structure/B7648732.png)
![[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7648736.png)
![4-chloro-3-(methylsulfinylmethyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline](/img/structure/B7648739.png)
![[(1R,4S)-4-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7648743.png)